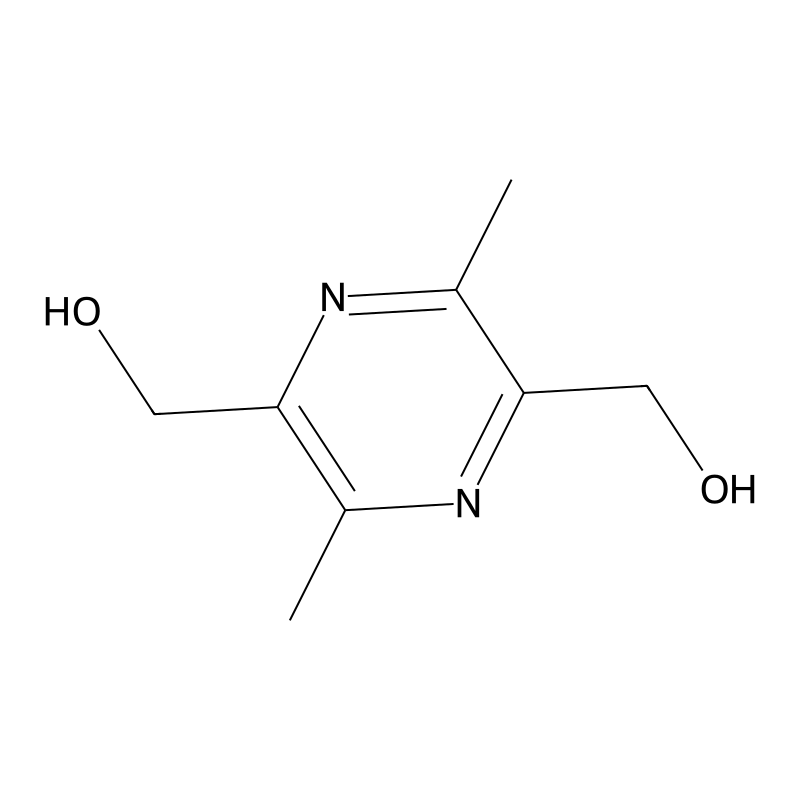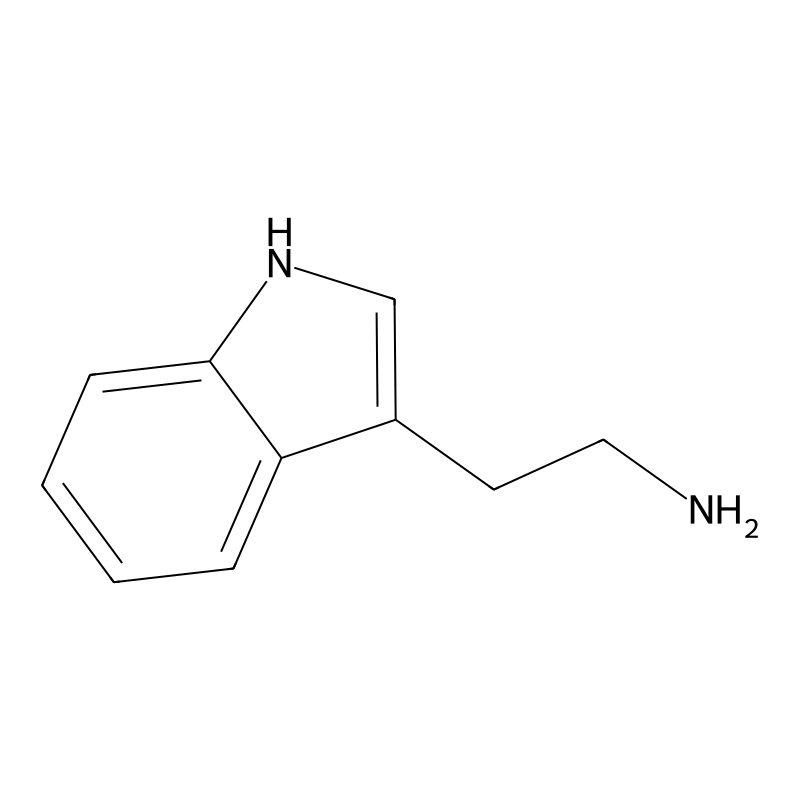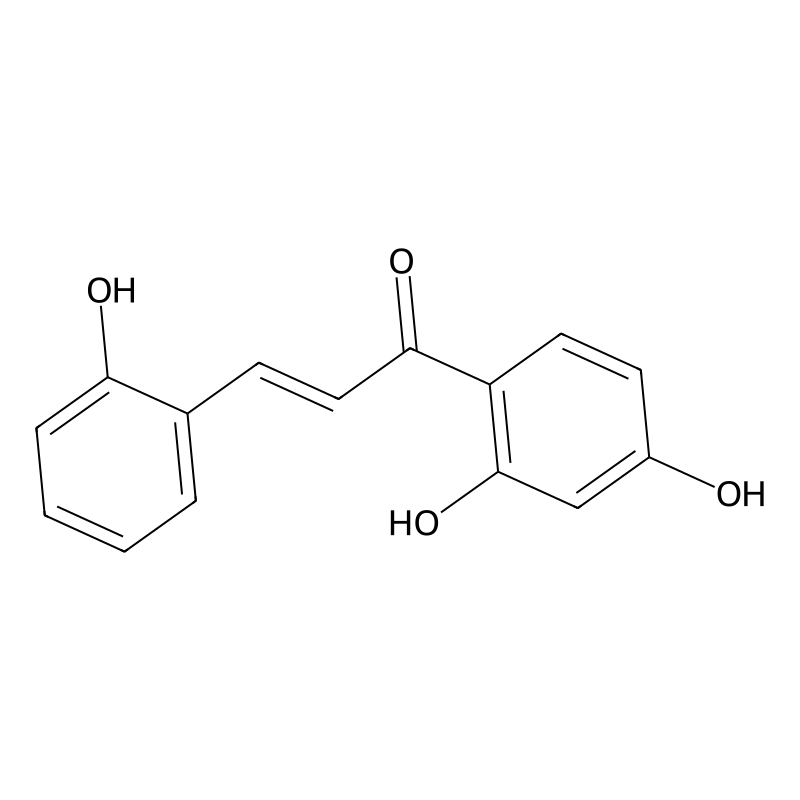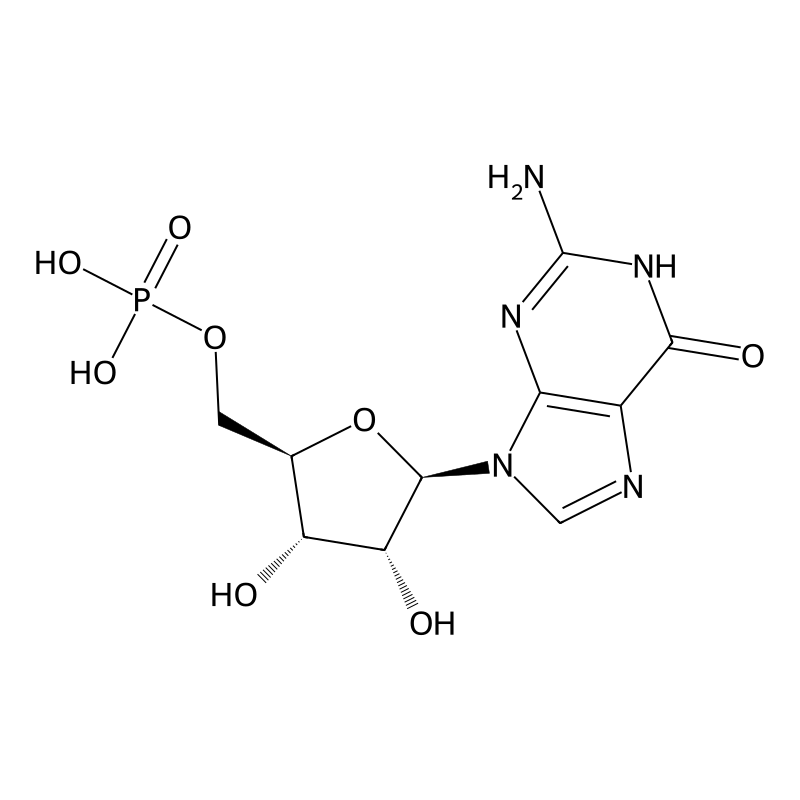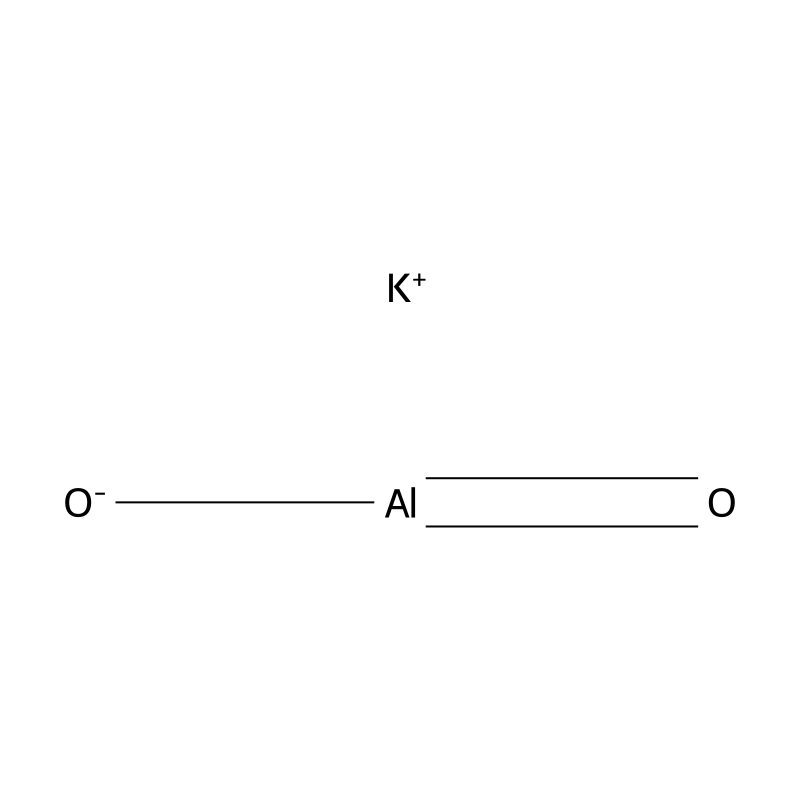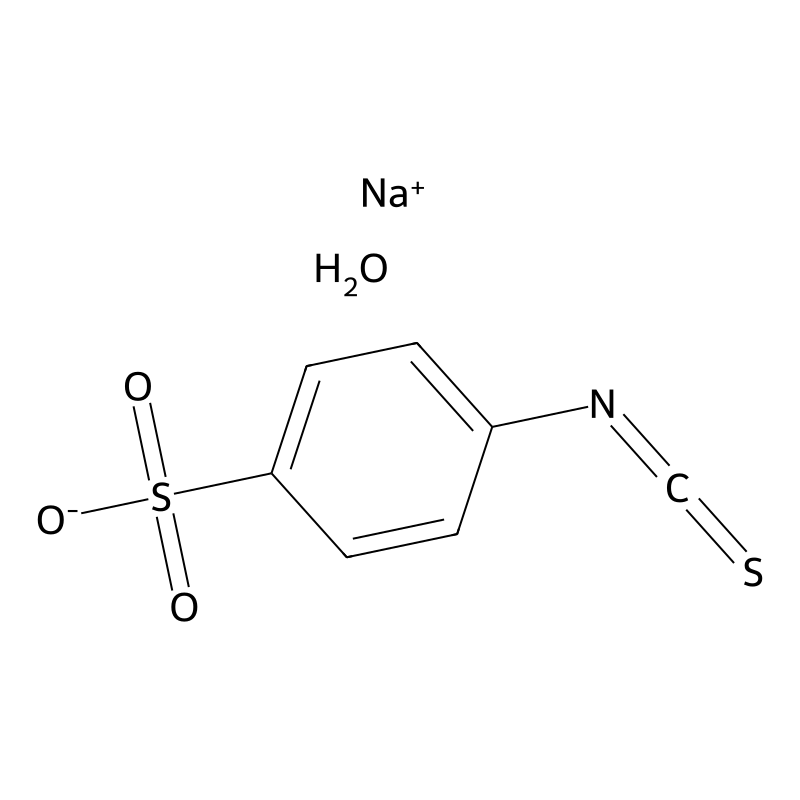Acetobromo-alpha-D-glucuronic acid methyl ester
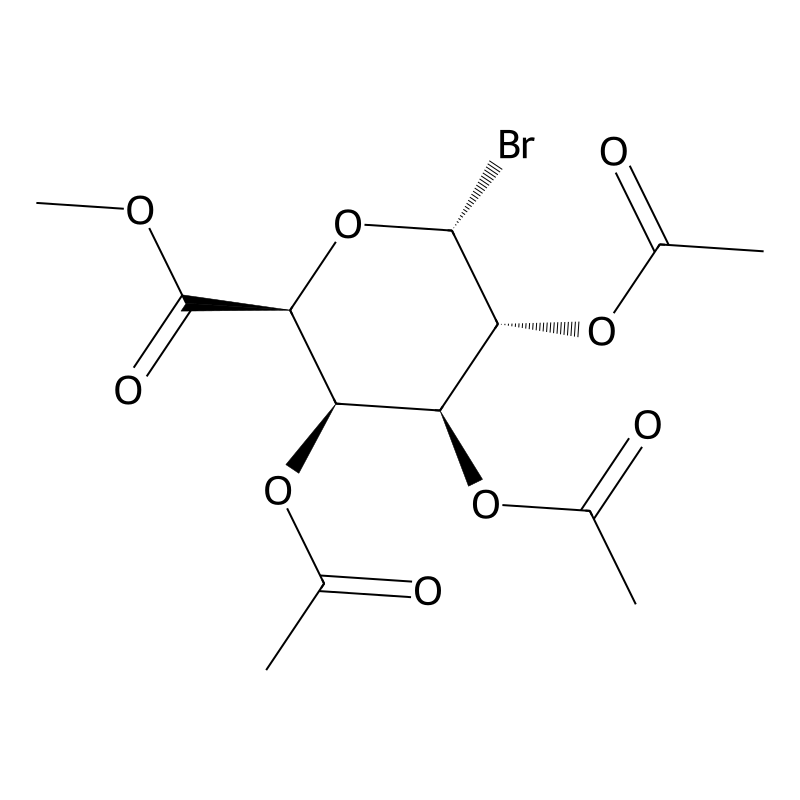
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of K-ATP Blocking Agent
The primary application of Acetobromo-alpha-D-glucuronic acid methyl ester in scientific research lies in the synthesis of HMR1098-S-Glucuronide Methyl Ester. This compound is a potential new K-ATP blocking agent being investigated for its ability to prevent sudden cardiac death [].
K-ATP channels play a crucial role in regulating various physiological processes, including heart function. Blocking these channels can have protective effects in conditions like heart failure, where excessive activation of K-ATP channels can lead to arrhythmias and sudden death [].
HMR1098-S-Glucuronide Methyl Ester, synthesized using Acetobromo-alpha-D-glucuronic acid methyl ester, acts as a K-ATP channel blocker and is undergoing preclinical research to evaluate its potential therapeutic efficacy and safety in preventing sudden cardiac death [, ].
Acetobromo-alpha-D-glucuronic acid methyl ester is a chemical compound with the molecular formula C₁₃H₁₇BrO₉ and a molecular weight of 397.17 g/mol. This compound is characterized by the presence of a bromine atom and an acetyl group attached to the glucuronic acid structure, which is derived from glucose. The compound exists as a white crystalline solid with a melting point ranging between 104°C and 108°C, and it exhibits specific optical rotation, indicating its chiral nature .
As Acetobromo-alpha-D-glucuronic acid methyl ester is a synthetic intermediate, it does not have a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for the aforementioned K-ATP channel blocker, whose mechanism involves inhibiting potassium channels in heart cells, potentially impacting heart rhythm [].
This compound has shown significant biological activity, particularly in pharmacology. It is involved in the synthesis of glucuronide derivatives of various drugs, enhancing their solubility and facilitating their excretion from the body. For example, acetobromo-alpha-D-glucuronic acid methyl ester is used in the synthesis of HMR1098-S-glucuronide methyl ester, which has been studied for its potential therapeutic effects against certain cancers . Furthermore, glucuronidation is a critical phase II metabolic pathway that aids in drug detoxification and clearance.
The synthesis of acetobromo-alpha-D-glucuronic acid methyl ester typically involves several steps:
- Starting Material: Glucuronic acid or its derivatives serve as the starting material.
- Bromination: The introduction of bromine can be achieved through bromination reactions using bromine or phosphorus tribromide.
- Acetylation: The acetyl group is introduced via acetic anhydride or acetyl chloride in the presence of a base.
- Methylation: Finally, methylation can be performed using methyl iodide or dimethyl sulfate to yield the methyl ester form.
These methods allow for the selective modification of glucuronic acid to produce acetobromo-alpha-D-glucuronic acid methyl ester with high purity .
Acetobromo-alpha-D-glucuronic acid methyl ester finds applications primarily in medicinal chemistry and pharmaceutical research. Its main uses include:
- Synthesis of Glucuronides: It serves as a key intermediate for synthesizing water-soluble glucuronide derivatives that enhance drug bioavailability.
- Drug Development: The compound is utilized in developing new therapeutic agents by modifying existing drugs to improve their pharmacokinetic properties.
- Research Tool: It acts as a reagent for studying glucuronidation processes and enzyme activities related to drug metabolism .
Studies involving acetobromo-alpha-D-glucuronic acid methyl ester often focus on its interactions with various biological molecules. These interactions are crucial for understanding how drugs are metabolized in the liver through glucuronidation. Research has shown that this compound can influence the activity of UDP-glucuronosyltransferases (UGTs), enzymes responsible for catalyzing glucuronidation reactions. By modulating these interactions, researchers can assess the impact on drug efficacy and safety profiles .
Acetobromo-alpha-D-glucuronic acid methyl ester shares structural similarities with several other compounds that also participate in glucuronidation processes. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Glucuronic Acid | Basic structure without modifications | Naturally occurring sugar acid involved in detoxification |
| Methyl Glucuronate | Methylated form of glucuronic acid | Used for synthesizing glucuronides but lacks bromination |
| Acetyl Glucosamine | Amino sugar derivative | Involved in glycosaminoglycan synthesis; different functional group |
| Bromoglucuronic Acid | Brominated derivative | Similar reactivity but without methyl ester functionality |
Acetobromo-alpha-D-glucuronic acid methyl ester is unique due to its specific bromination and acetylation, which enhance its reactivity and applicability in synthesizing complex drug molecules .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
